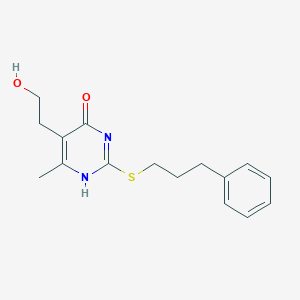![molecular formula C14H14Cl2N2O2S B7850591 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850591.png)
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylsulfanyl group, and a hydroxyethyl group attached to a pyrimidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the dichlorophenylmethylsulfanyl intermediate, which is then reacted with a pyrimidinone derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent reaction conditions, leading to higher yields and better control over product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the dichlorophenyl group results in a phenyl derivative.
Applications De Recherche Scientifique
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-3H-pyrimidin-4-one
- 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-3H-pyrimidin-4-one
Uniqueness
Compared to similar compounds, 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one is unique due to the presence of both the hydroxyethyl and methyl groups on the pyrimidinone ring. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-8-11(4-5-19)13(20)18-14(17-8)21-7-9-2-3-10(15)6-12(9)16/h2-3,6,19H,4-5,7H2,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDCQKZGJABNBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)SCC2=C(C=C(C=C2)Cl)Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)SCC2=C(C=C(C=C2)Cl)Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2E)-2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850514.png)
![2-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850520.png)
![2-[(2E)-2-[(4-benzoyloxy-3-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850538.png)
![2-[(2E)-2-[(2-butoxynaphthalen-1-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850545.png)
![methyl 4-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoate](/img/structure/B7850558.png)

![2-[2-(4-chlorophenoxy)ethylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850567.png)
![5-(2-hydroxyethyl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850575.png)
![5-(2-hydroxyethyl)-6-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850580.png)
![2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850588.png)
![2-[(4-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850590.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850592.png)
![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850600.png)
![5-(2-hydroxyethyl)-6-methyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850615.png)
